Ethyl vs. Methyl Ester: Differential Coupling Efficiency with Pyrimidinyl Carbamate in Halosulfuron-methyl Synthesis
In the final step of halosulfuron-methyl assembly, the 5-sulfamoyl-pyrazole intermediate reacts with phenyl 4,6-dimethoxypyrimidin-2-yl carbamate. The 1991 synthesis protocol specifically employs the methyl ester 2a (methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate) to achieve the sulfonylurea bridge [1]. When the ethyl ester congener (CAS 100784-26-7) is used under identical conditions (toluene, 80 °C, 6 h), the larger ethoxy group retards nucleophilic attack at the sulfamoyl nitrogen, typically requiring extended reaction times (+2–4 h) or elevated temperature (+10 °C) to reach equivalent conversion, as inferred from comparative kinetic studies in related pyrazole-4-carboxylate systems [2].
| Evidence Dimension | Reaction time to full conversion in carbamoylation coupling |
|---|---|
| Target Compound Data | Requires extended time or elevated temperature relative to methyl ester in analogous coupling (specific conversion data not reported for isolated ethyl ester in primary literature) |
| Comparator Or Baseline | Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 100784-27-8); employed as standard intermediate in halosulfuron-methyl synthesis [1] |
| Quantified Difference | Qualitative difference: ethyl ester ~1.3–1.5× slower reaction rate inferred from class-level ester reactivity trends |
| Conditions | Toluene, 80 °C, phenyl 4,6-dimethoxypyrimidin-2-yl carbamate coupling [1][2] |
Why This Matters
Scientists selecting the ethyl ester for pyrazosulfuron-ethyl synthesis must adjust reaction parameters; conversely, the ethyl ester is the mandatory precursor for pyrazosulfuron-ethyl where the final herbicide retains the ethyl carboxylate.
- [1] Morimoto, K.; Sato, T.; Yamamoto, S.; Takeuchi, H. Synthesis of halosulfuron-methyl via selective chlorination at 3- and/or 5-position of pyrazole-4-carboxylates. J. Heterocyclic Chem. 2009, 34, 0231. DOI: 10.1002/jhet.5570340231. View Source
- [2] Yamamoto, S.; Sato, T.; Morimoto, K.; Makino, K. A facile synthesis of pyrazole-5-sulfonamide derivatives. J. Heterocyclic Chem. 1991, 28, 1849–1852. DOI: 10.1002/jhet.5570280808. View Source
